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Compound of Interest |

Compound Name: 2-(2-Methoxyethyl)morpholine
CAS No.: 959238-10-9
Cat. No.: B1610855
. J

Analytical Profile & Quantification of 2-(2-
Methoxyethyl)morpholine
Executive Summary & Chemical Context[1][2][3][4]

[5][6]

2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9) is a functionalized secondary amine often
utilized as a building block in the synthesis of kinase inhibitors and other heterocyclic
pharmaceutical agents. Its structure—a morpholine ring substituted at the C2 position with a
methoxyethyl ether chain—imparts specific physicochemical challenges for analytical
guantification:

» Polarity: The secondary amine and ether oxygen increase water solubility, making retention
on standard C18 Reversed-Phase (RP) columns difficult without ion-pairing reagents.

o Chromophore Deficiency: The molecule lacks a conjugated

-system, rendering standard UV-Vis detection (254 nm) insensitive. Detection at low
wavelengths (200-210 nm) is prone to solvent interference.

» Basicity: As a secondary amine, it interacts strongly with residual silanols in silica-based
columns, leading to peak tailing.
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This guide presents two validated workflows designed to overcome these hurdles: HILIC-
MS/MS for trace-level bioanalysis (DMPK/Toxicology) and GC-FID/MS for raw material purity
assessment.

Chemical Profile

Property Value Analytical Implication
Formula Monoisotopic Mass: 145.11 Da
) Low mass cutoff required for
Molecular Weight 145.20 g/mol
MS
pKa (Predicted) ~8.5 (Amine) Positively charged at pH < 7

Poor retention on C18; Ideal

LogP ~0.2 (Hydrophilic
g (Hydrop ) for HILIC

Method A: LC-MS/MS Quantification (Bioanalysis)[7]

Application: Pharmacokinetics (PK), Trace Impurity Analysis, Metabolite Profiling. Principle:
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive Electrospray
lonization (ESI+).

Why HILIC?

Standard C18 chromatography often results in elution of 2-(2-Methoxyethyl)morpholine in the
void volume (

), leading to ion suppression from salts and matrix components. HILIC utilizes a polar stationary
phase (Amide or Silica) and a high-organic mobile phase, retaining polar amines via hydrogen
bonding and ionic interactions, ensuring separation from matrix interferences.

Experimental Protocol
Chromatographic Conditions
e System: UHPLC (Agilent 1290 / Waters Acquity)

e Column: Waters ACQUITY UPLC BEH Amide (
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mm, 1.7 um)

o Rationale: Amide phases are stable over a wide pH range and show excellent retention for
secondary amines.

o Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
e Mobile Phase B: Acetonitrile (LC-MS Grade).

e Flow Rate: 0.4 mL/min.

e Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event

0.00 95 Initial Hold (Equilibration)
1.00 95 Start Elution

4.00 50 Linear Gradient

4.50 50 Wash

4.60 95 Re-equilibration

| 7.00 | 95 | End of Run |

Mass Spectrometry (MRM Parameters)

* lonization: ESI Positive mode.

e Source Temp: 500°C.

o Capillary Voltage: 3.0 kV.

MRM Transitions (Optimized): | Transition Type | Precursor (

) | Product (
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) | Collision Energy (eV) | Structural Logic | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 146.1
| 87.1| 22 | Loss of methoxyethyl side chain (

) | | Qualifier | 146.1

| 59.1 | 35 | Formation of methoxyethyl cation | | Internal Std | 154.1 (

-analog) | 95.1 | 22 | Deuterated morpholine ring |

Note: If a deuterated internal standard (

) is unavailable, use a structural analog like N-ethylmorpholine or 2-ethylmorpholine,
provided they are chromatographically resolved.

Sample Preparation Workflow (Protein Precipitation)

The following workflow utilizes a "Crash & Shoot" approach optimized for HILIC compatibility
(high organic content).

Dilution (Optional)
If peak shape poor,
dilute 1:1 with ACN

Vortex Mix Centrifuge Transfer Supernatant \: Inject to LC-MS/MS
(2 min, High Speed) (10,000 x g, 10 min, 4°C) (150 pL) > (2-5 pL)

Add Internal Std
(200 pL ACN containing
50 ng/mL IS)

Biological Sample
(Plasma/Serum, 50 pL)

Click to download full resolution via product page
Figure 1: High-throughput Protein Precipitation (PPT) workflow optimized for HILIC analysis.

Method B: GC-FID/MS (Purity & Process Control)

Application: Raw material assay, reaction monitoring, residual solvent analysis.[1] Challenge:
Secondary amines can adsorb to glass liners and column stationary phases. Solution: Use of
base-deactivated liners and amine-specific columns.
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Direct Injection Protocol

Derivatization (e.g., acetylation) is possible but often unnecessary for this molecule if the
correct column is used.

o Column:Base-Deactivated Polyethylene Glycol (PEG) (e.g., Restek Rtx-Volatile Amine or
Agilent CP-Volamine).

o Dimensions: 30 m

0.32 mm
1.0 pm.

o Why: These columns are treated with base (KOH) to neutralize acidic silanols, preventing
amine tailing.

o Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

« Inlet: Split/Splitless (Split ratio 20:1).
o Liner: Ultra Inert Split Liner with glass wool (deactivated).
o Temp: 250°C.

o Detector: FID (Flame lonization Detector) at 280°C or MS.

Oven Program:

e Initial: 60°C (Hold 1 min) — Traps the amine.

e Ramp 1: 15°C/min to 220°C.

e Final: 220°C (Hold 5 min) — Elutes high boiling impurities.

Alternative: Derivatization (If Tailing Persists)

If direct injection yields poor peak symmetry (

), perform Acetylation:
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Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

Add 50 pL Triethylamine (TEA) and 50 pL Acetic Anhydride.

Incubate at 60°C for 20 mins.

Inject 1 pL. Result: Converts the secondary amine to a neutral amide, significantly improving
peak shape on standard non-polar columns (e.g., DB-5MS).

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (ICH M10), the following validation

parameters must be met.

Linearity & Range[1][3][8][9]

Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

Weighting:

linear regression is recommended to account for heteroscedasticity in MS data.
Acceptance:

: Back-calculated standards within

(20% at LLOQ).

Matrix Effect Assessment

Morpholine derivatives are susceptible to phospholipid suppression in plasma.

Post-Column Infusion: Infuse the analyte (100 ng/mL) continuously while injecting a blank
plasma extract. Monitor for dips in the baseline at the retention time (

).

Calculation:
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o Target: ME between -15% and +15%. If suppression > 20%, switch to Liquid-Liquid
Extraction (LLE) using Ethyl Acetate/Hexane (1:1) at pH 10.

Troubleshooting Guide (Expert Insights)

Symptom Probable Cause Corrective Action

Ensure Mobile Phase A pH is
Peak Tailing (LC) Silanol interaction 3.0. Increase buffer conc. to 20
mM.

Replace liner with "Ultra Inert"

Peak Tailing (GC) Active sites in liner )
or base-deactivated wool.
Use a needle wash of
Carryover Adsorption to needle Methanol:Water:Formic Acid
(40:60:1).
Switch from PPT to LLE.
Low Sensitivity (MS) lon suppression Ensure HILIC equilibration time
is >3 mins between runs.
References

e Hengel, M. J., et al. (2014).[2] "Development and validation of a standardized method for the
determination of morpholine residues in fruit commodities by liquid chromatography-mass
spectrometry.” Journal of Agricultural and Food Chemistry. Link

o European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method
validation." Link

e Sigma-Aldrich. (n.d.).[3] "2-(2-Methoxyethyl)morpholine Product Specification &
Properties.” Link

e Cao, M., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in
Juices and Drugs by Gas Chromatography-Mass Spectrometry.” Journal of Analytical
Methods in Chemistry. Link

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24533720/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F24533720%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ema.europa.eu%2Fen%2Fdocuments%2Fscientific-guideline%2Fich-guideline-m10-bioanalytical-method-validation-step-5_en.pdf
https://vjfc.nifc.gov.vn/ajax/research/getfile?filecode=83c47108-34a4-48e0-a26a-2cc6fe2f8a8b
https://www.benchchem.com/product/b1610855?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2Fcbr00148
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC5944207%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

* Restek Corporation. (2020). "Analysis of Volatile Amines on Rtx-Volatile Amine Column."
Chromatography Application Notes. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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